

1-Methyl-2-oxoindoline-6-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: 1-Methyl-2-oxoindoline-6-carboxylic acid

Cat. No.: B598361

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the currently available information on **1-Methyl-2-oxoindoline-6-carboxylic acid**. Despite extensive searches, detailed experimental data for this specific compound remains limited in the public domain. The information presented herein is based on data from chemical suppliers and extrapolated from studies on structurally related compounds.

Core Chemical Properties

While specific experimental data for **1-Methyl-2-oxoindoline-6-carboxylic acid** is not readily available in published literature, some fundamental properties can be identified from supplier databases.

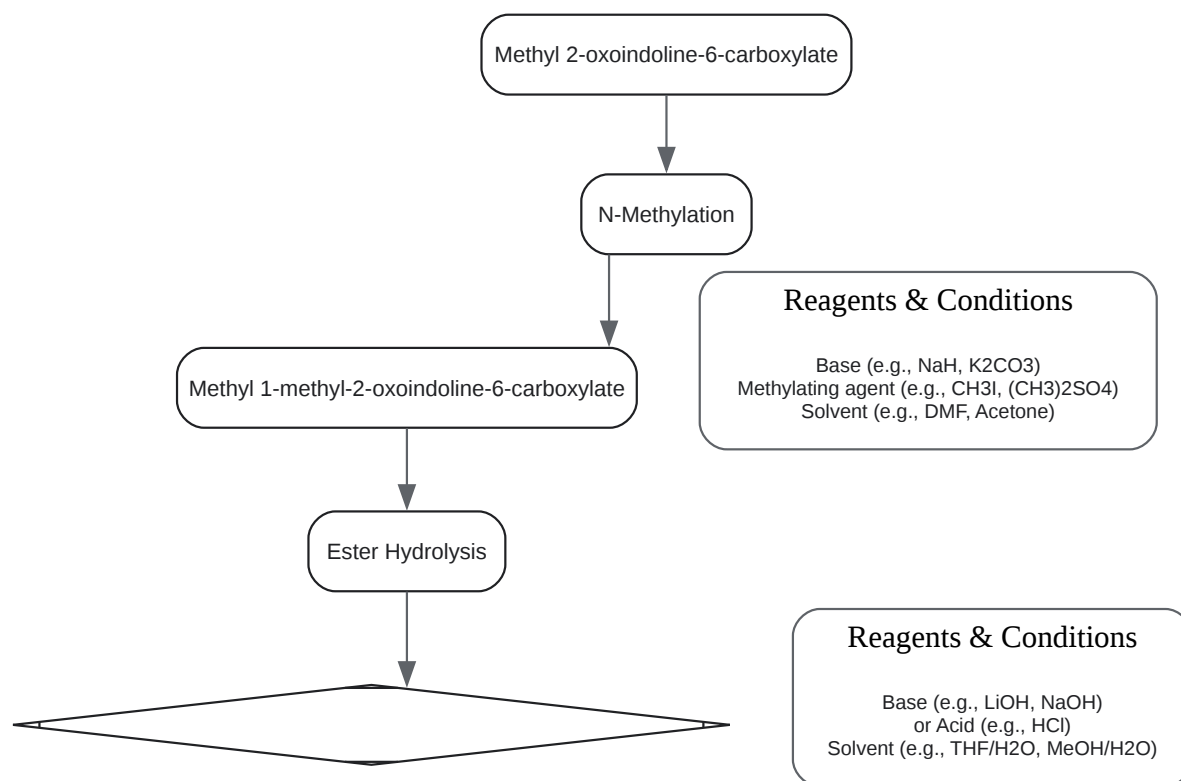
Property	Value	Source
CAS Number	138328-27-5	Chemical Supplier Data
Molecular Formula	C ₁₀ H ₉ NO ₃	Calculated
Molecular Weight	191.18 g/mol	Calculated
Canonical SMILES	<chem>CN1C(=O)CC2=CC(=C(C=C21)C(=O)O)</chem>	-
InChI Key	InChI=1S/C10H9NO3/c1-11-9(13)5-6-2-3-7(10(14)15)4-8(6)11/h2-4H,5H2,1H3,(H,14,15)	-

Note: Properties such as melting point, boiling point, solubility, and pKa for **1-Methyl-2-oxoindoline-6-carboxylic acid** are not currently available in public databases.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of **1-Methyl-2-oxoindoline-6-carboxylic acid** with reported yields and specific reaction conditions is not presently available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and known transformations of related compounds. This would likely involve a two-step process starting from the commercially available methyl 2-oxoindoline-6-carboxylate.

A proposed synthetic workflow is outlined below:



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Caption: Proposed synthetic workflow for **1-Methyl-2-oxoindoline-6-carboxylic acid**.

Experimental Workflow: A Hypothetical Protocol

Step 1: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

- To a solution of methyl 2-oxoindoline-6-carboxylate in a suitable aprotic solvent (e.g., dimethylformamide or acetone), a base such as sodium hydride or potassium carbonate would be added to deprotonate the indoline nitrogen.
- A methylating agent, for instance, methyl iodide or dimethyl sulfate, would then be introduced to the reaction mixture.

- The reaction would be stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored for completion using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction would be quenched, and the product, methyl 1-methyl-2-oxoindoline-6-carboxylate, would be extracted and purified, likely through column chromatography.

Step 2: Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate

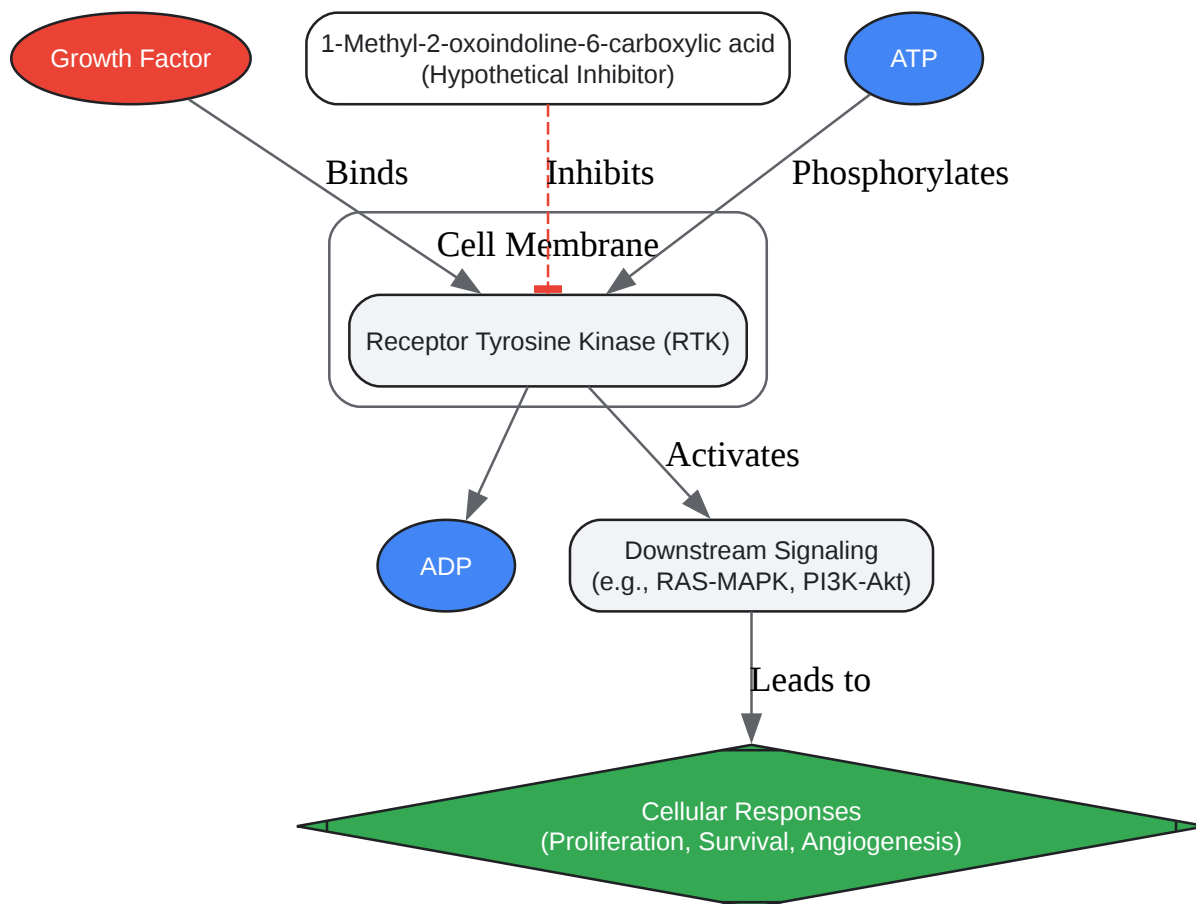
- The purified methyl 1-methyl-2-oxoindoline-6-carboxylate would be dissolved in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or methanol) and water.
- A base (such as lithium hydroxide or sodium hydroxide) or an acid (like hydrochloric acid) would be added to catalyze the hydrolysis of the methyl ester.
- The reaction mixture would be stirred, potentially with heating, until the starting material is consumed.
- Acidification of the reaction mixture (in the case of base-catalyzed hydrolysis) would precipitate the desired product, **1-Methyl-2-oxoindoline-6-carboxylic acid**.
- The solid product would then be collected by filtration, washed, and dried.

Potential Biological Activity and Signaling Pathways

Direct biological studies on **1-Methyl-2-oxoindoline-6-carboxylic acid** are not currently documented. However, the broader class of 2-indolinone derivatives has been extensively investigated, particularly as inhibitors of protein kinases. These compounds are known to target the ATP-binding site of various kinases, playing a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Given its structural similarity to known kinase inhibitors, it is plausible that **1-Methyl-2-oxoindoline-6-carboxylic acid** could exhibit inhibitory activity against one or more protein kinases. The N-methylation and the carboxylic acid moiety would influence its physicochemical properties, such as solubility and cell permeability, as well as its binding interactions within the kinase active site.

A generalized signaling pathway often targeted by indolinone-based kinase inhibitors is depicted below:



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

1-Methyl-2-oxoindoline-6-carboxylic acid is a chemical entity with a clear synthetic pathway from readily available starting materials. However, a comprehensive characterization of its chemical and biological properties is conspicuously absent from the current scientific literature. For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis and subsequent detailed analysis of this compound would be a valuable contribution to the field of medicinal chemistry. Future work should focus on its synthesis, purification, and thorough characterization, including the determination of its

physicochemical properties and the acquisition of its spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry). Furthermore, screening this compound against a panel of protein kinases could reveal novel biological activities and provide a starting point for the development of new therapeutic agents.

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